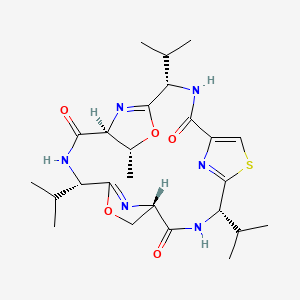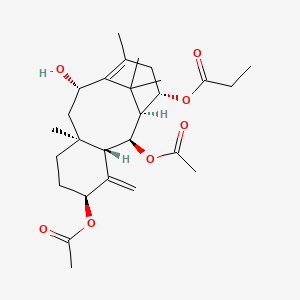![molecular formula C27H41F2N5O B1251699 2-[(6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl)amino]-N-[1-[1-(2,2-dimethylpropylamino)-2-methylpropan-2-yl]imidazol-4-yl]pentanamide](/img/structure/B1251699.png)
2-[(6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl)amino]-N-[1-[1-(2,2-dimethylpropylamino)-2-methylpropan-2-yl]imidazol-4-yl]pentanamide
Overview
Description
PF-03084014, also known as Nirogacestat, is a selective gamma-secretase inhibitor. It is primarily used in the treatment of desmoid tumors, which are rare, locally aggressive, and highly recurrent soft-tissue tumors. Nirogacestat has shown promise in clinical trials for its ability to inhibit the Notch signaling pathway, which is often aberrantly activated in desmoid tumors .
Preparation Methods
The synthesis of Nirogacestat involves several steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:
Formation of the Tetrahydronaphthalene Intermediate: This involves the reaction of a suitable naphthalene derivative with fluorinating agents to introduce fluorine atoms at specific positions.
Coupling with Imidazole Derivative: The tetrahydronaphthalene intermediate is then coupled with an imidazole derivative under specific reaction conditions to form the core structure of Nirogacestat.
Final Modifications: The final steps involve modifications to introduce the neopentylamino group and other functional groups to achieve the desired chemical structure
Industrial production methods for Nirogacestat involve optimizing these synthetic routes to ensure high yield and purity. This includes the use of advanced purification techniques and stringent quality control measures.
Chemical Reactions Analysis
Nirogacestat undergoes several types of chemical reactions, including:
Oxidation: Nirogacestat can undergo oxidation reactions, particularly at the neopentylamino group, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be used to modify the imidazole ring or other functional groups within the molecule.
Substitution: Substitution reactions, especially involving the fluorine atoms, can lead to the formation of various analogs of Nirogacestat
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions are typically derivatives of Nirogacestat with modified functional groups.
Scientific Research Applications
Nirogacestat has a wide range of scientific research applications, including:
Chemistry: In chemistry, Nirogacestat is used as a tool to study the inhibition of gamma-secretase and its effects on various biochemical pathways.
Biology: In biological research, Nirogacestat is used to investigate the role of Notch signaling in cell differentiation, proliferation, and apoptosis.
Medicine: Clinically, Nirogacestat is used in the treatment of desmoid tumors and is being investigated for its potential in treating other cancers that involve aberrant Notch signaling.
Industry: In the pharmaceutical industry, Nirogacestat is used in the development of new therapeutic agents targeting gamma-secretase and related pathways .
Mechanism of Action
Nirogacestat exerts its effects by inhibiting gamma-secretase, an enzyme complex responsible for the proteolytic cleavage of various transmembrane proteins, including the Notch receptor. By inhibiting gamma-secretase, Nirogacestat blocks the activation of the Notch signaling pathway, which is crucial for the growth and survival of desmoid tumor cells. This inhibition leads to reduced tumor growth and increased apoptosis of tumor cells .
Comparison with Similar Compounds
Nirogacestat is unique among gamma-secretase inhibitors due to its selectivity and oral bioavailability. Similar compounds include:
DAPT: Another gamma-secretase inhibitor, but with different selectivity and pharmacokinetic properties.
RO4929097: A gamma-secretase inhibitor with a different chemical structure and clinical profile.
LY411575: A potent gamma-secretase inhibitor used in various research applications
Nirogacestat stands out due to its clinical efficacy in treating desmoid tumors and its favorable safety profile compared to other gamma-secretase inhibitors.
Properties
Molecular Formula |
C27H41F2N5O |
|---|---|
Molecular Weight |
489.6 g/mol |
IUPAC Name |
2-[(6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl)amino]-N-[1-[1-(2,2-dimethylpropylamino)-2-methylpropan-2-yl]imidazol-4-yl]pentanamide |
InChI |
InChI=1S/C27H41F2N5O/c1-7-8-23(32-20-10-9-18-11-19(28)12-22(29)21(18)13-20)25(35)33-24-14-34(17-31-24)27(5,6)16-30-15-26(2,3)4/h11-12,14,17,20,23,30,32H,7-10,13,15-16H2,1-6H3,(H,33,35) |
InChI Key |
VFCRKLWBYMDAED-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(=O)NC1=CN(C=N1)C(C)(C)CNCC(C)(C)C)NC2CCC3=C(C2)C(=CC(=C3)F)F |
Synonyms |
2-(5,7-difluoro-1,2,3,4-tetrahydronaphthalen-3-ylamino)-N-(1-(2-methyl-1-(neopentylamino)propan-2-yl)-1H-imidazol-4-yl)pentanamide nirogacestat PF 03084014 PF 3084014 PF-03084014 PF-3084014 PF03084014 PF3084014 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
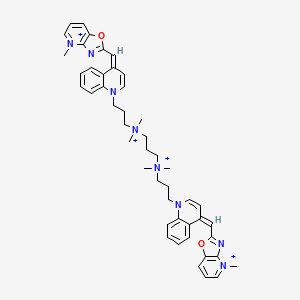
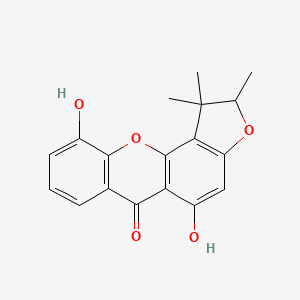
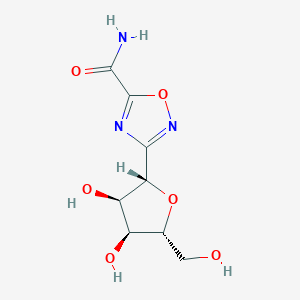

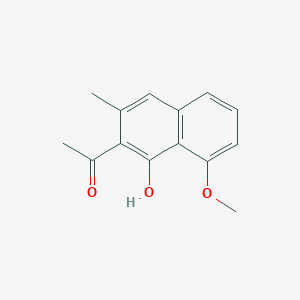
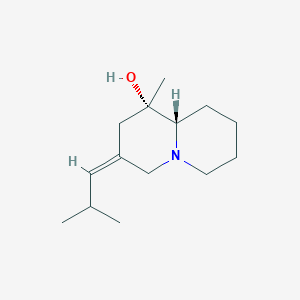
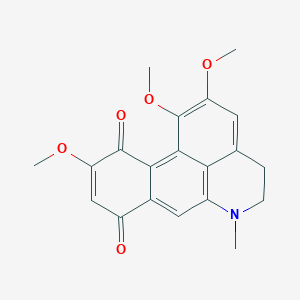
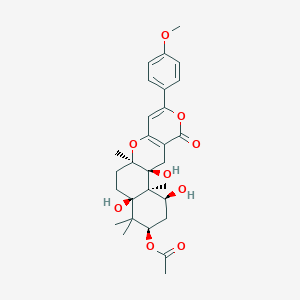

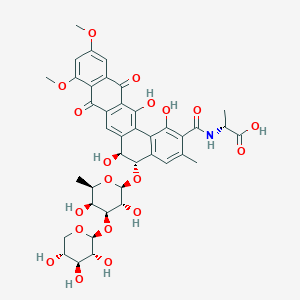
![1,1'-[1,12-Dodecanediylbis(oxy)]bisbenzene](/img/structure/B1251634.png)
